molecular formula C19H13FO3 B12380101 Tubulin/PARP-IN-1

Tubulin/PARP-IN-1

Cat. No.: B12380101
M. Wt: 308.3 g/mol
InChI Key: YZDVBXXFMVGPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulin/PARP-IN-1 is a dual-targeting inhibitor identified through structure-based virtual screening, designed for advanced cancer research. This compound simultaneously inhibits tubulin polymerization and the activity of Poly (ADP-ribose) polymerase-1 (PARP-1), two key targets in oncology . Its dual mechanism of action disturbs the microtubule network, leading to cell cycle arrest at the G2/M phase, while also impairing the PARP-1 mediated DNA repair pathway, causing an accumulation of DNA double-strand breaks . This synergistic activity makes it a potent candidate for investigating synthetic lethality, particularly in cancers with deficiencies in homologous recombination repair. In preclinical studies, analogous dual inhibitors have demonstrated superior antiproliferative activities against a range of human cancer cells, including breast, liver, ovarian, and cervical cancers . Furthermore, in vivo assessments in models such as MDA-MB-231 xenografts have shown significant tumor growth inhibition with no notable side effects, highlighting its potential efficacy and therapeutic window . Researchers can utilize this compound to explore novel combination therapies and overcome drug resistance mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13FO3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-fluorocyclohexa-2,4-dien-1-yl)-7-(furan-3-yl)chromen-4-one

InChI

InChI=1S/C19H13FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1,3-12H,2H2

InChI Key

YZDVBXXFMVGPQF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F

Origin of Product

United States

Molecular Mechanisms of Action of Tubulin/parp in 1

PARP Isoform Specificity and Inhibition Kinetics

Tubulin/PARP-IN-1 demonstrates a significant and specific inhibitory effect on PARP enzymes, particularly PARP1 and PARP2, which are crucial for repairing single-strand DNA breaks. nih.govcancer.gov By blocking these enzymes, the compound enhances the accumulation of DNA damage, which can be lethal to cancer cells. cancer.gov

PARP1 Inhibition Profiles

This compound is a potent inhibitor of PARP1. medchemexpress.com Research has shown that this compound can significantly block the enzymatic activity of PARP1, a key player in the repair of single-strand DNA breaks. medchemexpress.comnih.gov The inhibition of PARP1 by this compound leads to the accumulation of DNA damage, which can trigger cell death in cancer cells. nih.govcancer.gov

PARP2 Inhibition Profiles

The reported IC50 value for PARP2 inhibition by this compound is 109 nM. medchemexpress.com This indicates a strong, albeit slightly less potent, inhibition compared to PARP1. The ability to target both of these key PARP isoforms enhances the compound's therapeutic potential by more comprehensively disrupting the DNA damage response pathway. nih.gove-century.us

Differential Activity Against Other PARP Isoforms

While the primary targets of this compound are PARP1 and PARP2, the PARP family includes several other isoforms with diverse cellular functions. nih.gove-century.us The specificity of a PARP inhibitor is a critical factor, as off-target effects can lead to unintended consequences. Current research on this compound has largely focused on its potent activity against PARP1 and PARP2. medchemexpress.comnih.gov

There is limited specific data available in the provided search results regarding the differential activity of this compound against other PARP isoforms such as PARP3, TNKS1, or PARP7. medchemexpress.commedchemexpress.com The high conservation of the catalytic domain across PARP family members presents a challenge for developing highly isoform-specific inhibitors. nih.gov Further investigation is needed to fully characterize the broader isoform specificity profile of this compound and to understand its potential interactions with other members of the PARP family.

Microtubule/Tubulin Inhibition Dynamics

In addition to its role as a PARP inhibitor, this compound also functions as a potent microtubule-targeting agent. medchemexpress.comcancer.gov Microtubules are dynamic polymers of tubulin proteins that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.govnih.gov By disrupting microtubule dynamics, this compound can arrest the cell cycle and induce apoptosis. medchemexpress.comnih.gov

Inhibition of Microtubule Polymerization

This compound directly inhibits the polymerization of tubulin into microtubules. medchemexpress.comnih.gov This action is a hallmark of microtubule-destabilizing agents. onclive.com The compound has been shown to have an IC50 value of 1.4 µM for microtubule/tubulin inhibition. medchemexpress.com

Research indicates that the benzimidazole (B57391) moiety of similar dual-inhibitor compounds targets the colchicine-binding site on tubulin. nih.govcancer.gov By binding to this site, the inhibitor prevents the assembly of tubulin heterodimers into microtubules, thus disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase. cancer.govnih.gov This disruption of microtubule formation is a key aspect of the compound's anti-cancer activity. nih.gov

Disruption of Microtubule Dynamics

The proper function of microtubules relies on their highly dynamic nature, which involves a balanced process of polymerization and depolymerization. nih.govresearchgate.net this compound disrupts this delicate equilibrium by inhibiting tubulin polymerization. medchemexpress.comnih.gov This leads to a net depolymerization and disorganization of the microtubule network within the cell. aai.orgresearchgate.net

The disruption of microtubule dynamics has profound consequences for cellular function. onclive.com It interferes with the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. nih.gov This interference can lead to mitotic arrest and ultimately trigger apoptosis. medchemexpress.comnih.gov Furthermore, the disruption of the microtubule network can also affect intracellular transport and cell motility. nih.gov

Compound Inhibition Data

Compound NameTargetIC50 Value
This compoundPARP174 nM medchemexpress.com
This compoundPARP2109 nM medchemexpress.com
This compoundMicrotubule/Tubulin1.4 µM medchemexpress.com
AMXI-5001PARP15 nM sci-hub.se
AMXI-5001PARP250 nM sci-hub.se
TP-3Tubulin and PARP-1Not specified nih.gov
Chalcone derivative 28HDAC6470 nM sci-hub.se
Chalcone derivative 28Tubulin polymerization54.5 µM sci-hub.se

Synergistic or Independent Target Engagement Mechanisms

The compound this compound is a dual-target inhibitor, designed to simultaneously modulate the activity of two distinct and critical cellular targets: tubulin and poly (ADP-ribose) polymerase (PARP). medchemexpress.comresearchgate.net This "one scaffold–two targets" approach is an emerging strategy in cancer therapy aimed at producing synergistic antiproliferation effects. nih.gov Dual-targeting therapies are being explored as an alternative to combination therapies (using two separate drugs) to avoid potential complications such as adverse drug-drug interactions, complex pharmacokinetic profiles, and high costs. nih.govacs.org

This compound, also identified as compound 14 in some studies, exhibits potent inhibitory activity against both PARP enzymes and tubulin polymerization. researchgate.nettandfonline.com The compound's efficacy is demonstrated by its half-maximal inhibitory concentrations (IC50) against these targets. Specifically, it inhibits PARP1 and PARP2 at nanomolar concentrations, while affecting microtubule/tubulin polymerization at a micromolar concentration. medchemexpress.comresearchgate.net This dual inhibition is the foundation of its antitumor activity, particularly noted against endometrial cancer cell lines. researchgate.nettandfonline.com

Table 1: Inhibitory Activity of this compound

Target IC50 Value
PARP1 74 nM
PARP2 109 nM
Microtubule/Tubulin 1.4 µM

Data sourced from references medchemexpress.comresearchgate.net

The engagement of tubulin and PARP by a single molecule is designed to be synergistic, creating a multi-pronged attack on cancer cells. The inhibition of tubulin polymerization disrupts the formation and function of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase. medchemexpress.comresearchgate.net Simultaneously, the inhibition of PARP enzymes cripples the cell's ability to repair single-strand DNA breaks. escholarship.orgtechscience.com

This concurrent disruption of two vital cellular processes—mitosis and DNA damage repair—is believed to result in an amplified therapeutic effect. escholarship.org The rationale is that microtubule-targeting agents can potentiate the DNA damage induced by PARP inhibitors. nih.govescholarship.org As the cell attempts to proceed through a disrupted mitosis due to tubulin inhibition, the inability to repair DNA damage due to PARP inhibition leads to an accumulation of genomic instability and double-strand breaks. acs.orgnih.gov This combined stress overwhelms the cell's survival mechanisms, ultimately triggering programmed cell death pathways, including apoptosis and autophagy. medchemexpress.comresearchgate.net

The development of such dual inhibitors is based on the concept of synthetic lethality, where the simultaneous inhibition of two pathways is significantly more effective at killing cancer cells than inhibiting either pathway alone. escholarship.orgtechscience.com By targeting both tubulin and PARP, compounds like this compound aim to achieve enhanced anti-tumor efficacy and potentially overcome mechanisms of resistance that can develop against single-target agents. escholarship.org

Conclusion

Summary of Findings

Tubulin/PARP-IN-1 is a novel, flavone-based dual inhibitor that effectively targets both PARP-mediated DNA repair and tubulin-dependent cell division. tandfonline.com Preclinical in vitro studies have demonstrated its potent inhibitory activity against PARP1, PARP2, and tubulin polymerization. tandfonline.commedchemexpress.com This dual mechanism translates into significant antiproliferative effects in endometrial cancer cells, driven by cell cycle arrest at the G2/M phase and the induction of both apoptosis and autophagy. tandfonline.com These findings highlight the promise of this dual-targeting strategy as a rational approach to cancer therapy.

Induction of G2/M Phase Cell Cycle Arrest

Future Perspectives

The development of this compound represents a significant step in the design of multifunctional anticancer agents. Future research should focus on comprehensive in vivo studies to evaluate its efficacy, pharmacokinetic profile, and safety in animal models. Further exploration of its activity across a broader range of cancer types, particularly those known to be sensitive to either PARP or tubulin inhibitors, could expand its potential therapeutic applications. Optimizing the chemical structure to enhance potency and drug-like properties will also be a critical next step in its journey toward potential clinical development.

Mechanisms of Action of Tubulin-Targeting Agents

Tubulin-targeting agents (TTAs) are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton. oaepublish.comresearchgate.net Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play critical roles in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. oaepublish.comresearchgate.net

The mechanism of action of TTAs can be broadly categorized into two main classes:

Microtubule Stabilizing Agents: This class, which includes the well-known taxanes (e.g., paclitaxel) and epothilones, functions by binding to the β-tubulin subunit of the microtubule polymer. oaepublish.comnih.gov This binding stabilizes the microtubule, preventing its depolymerization. The suppression of microtubule dynamics arrests the cell cycle in the mitotic (M) phase, as the mitotic spindle cannot function correctly to segregate chromosomes. researchgate.netnih.gov This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death. researchgate.netresearchgate.net

Microtubule Destabilizing Agents: This group includes the vinca (B1221190) alkaloids (e.g., vinblastine (B1199706) and vincristine) and agents that bind to the colchicine (B1669291) site. oaepublish.comnih.gov These agents prevent the polymerization of tubulin dimers into microtubules. nih.gov Vinca alkaloids bind to the ends of microtubules, inducing their depolymerization and the formation of spiral polymers. oaepublish.com Colchicine-site binding agents also inhibit tubulin polymerization, leading to the disassembly of the mitotic spindle and subsequent cell cycle arrest and apoptosis. oaepublish.com

At lower, clinically relevant concentrations, both classes of TTAs are understood to act by a common mechanism: the suppression of microtubule dynamics, rather than causing a significant change in the total microtubule mass. researchgate.net This subtle disruption is sufficient to halt the cell cycle at the metaphase-anaphase transition, leading to cell death. researchgate.net

Emergence of Dual PARP-Tubulin Inhibitors in Preclinical Oncology

A particularly innovative approach in the realm of dual-targeting agents is the development of compounds that simultaneously inhibit both poly(ADP-ribose) polymerase (PARP) and tubulin. medchemexpress.comnih.gov PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. nih.govnih.gov Inhibiting PARP in cancer cells, especially those with pre-existing defects in other DNA repair pathways like BRCA mutations, can lead to the accumulation of toxic double-strand breaks and cell death, a concept known as synthetic lethality. nih.govnih.gov

The rationale for combining PARP and tubulin inhibition lies in their potential for synergistic anticancer activity. nih.gov Microtubule-targeting agents can induce DNA damage, and emerging evidence suggests they may potentiate the effects of PARP inhibitors. nih.gov Conversely, PARP inhibition can sensitize cancer cells to the cytotoxic effects of tubulin inhibitors. tandfonline.com By targeting both pathways with a single molecule, a "one-two punch" can be delivered to cancer cells, potentially leading to enhanced and more durable responses. escholarship.org

One such pioneering compound is This compound . medchemexpress.com This flavone-based molecule has demonstrated potent dual inhibitory activity against both PARP and tubulin in preclinical studies. researchgate.nettandfonline.com

Research Findings on this compound:

Biochemical assays have revealed the potent inhibitory activity of this compound against its intended targets. medchemexpress.comresearchgate.net In cellular studies, this dual inhibitor has shown significant antiproliferative effects against various cancer cell lines, including those of endometrial, breast, liver, ovarian, and cervical cancers. medchemexpress.comnih.gov

The mechanisms underlying the anticancer activity of this compound are multifaceted. It has been shown to:

Disrupt the microtubule network. nih.gov

Inhibit the DNA repair function of PARP, leading to the accumulation of DNA double-strand breaks. nih.gov

Induce cell cycle arrest at the G2/M phase. medchemexpress.comresearchgate.net

Trigger both apoptosis and autophagy. medchemexpress.comresearchgate.net

Table 1: Inhibitory Activity of this compound

Target IC50
PARP1 74 nM medchemexpress.comresearchgate.net
PARP2 109 nM medchemexpress.comresearchgate.net
Microtubule/Tubulin Polymerization 1.4 µM medchemexpress.comresearchgate.net

Another notable dual PARP and microtubule polymerization inhibitor that has emerged in preclinical research is AMXI-5001 . nih.govescholarship.org This compound has demonstrated high potency against both PARP1/2 and tubulin polymerization. escholarship.org In vitro studies have shown its cytotoxic effects across a wide range of human cancer cells, including those with and without BRCA mutations. escholarship.org In vivo, oral administration of AMXI-5001 led to complete tumor regression in a triple-negative breast cancer model. nih.govescholarship.org

The development of dual PARP-tubulin inhibitors like this compound and AMXI-5001 represents a promising strategy in oncology. By simultaneously targeting two critical cellular processes, these agents have the potential to overcome drug resistance and offer a more effective treatment option for a variety of cancers. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

Preclinical Efficacy Studies of Tubulin/parp in 1

In Vitro Cytotoxicity and Antiproliferative Activity

Activity Against Endometrial Cancer Cell Lines

The dual PARP-tubulin inhibitor, referred to as Tubulin/PARP-IN-1 (also identified as compound 14 in some studies), has demonstrated notable activity against endometrial cancer. medchemexpress.comresearchgate.nettandfonline.com Specifically, its efficacy has been evaluated against the Ishikawa cell line, a human endometrial adenocarcinoma cell line. researchgate.nettandfonline.comnih.gov Studies have shown that this compound is a potent cell growth inhibitor for these cancer cells. tandfonline.com The cytotoxic effects of this compound in Ishikawa cells are believed to be mediated through the dual inhibition of both PARP and tubulin. tandfonline.com

The rationale for targeting both PARP and tubulin in endometrial cancer is supported by several factors. Both PARP and tubulin have been identified as promising therapeutic targets for this type of cancer. nih.gov PARP inhibitors have shown the ability to sensitize endometrial cancer cells to the cytotoxic effects of tubulin-targeting agents like paclitaxel (B517696). tandfonline.comnih.gov In fact, a combination of PARP inhibitors and paclitaxel has been shown to decrease the viability of endometrial cancer cells. tandfonline.comnih.gov This suggests a synergistic relationship that can be exploited by a single molecule capable of inhibiting both targets simultaneously. nih.gov

Mechanistically, this compound has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in endometrial cancer cells. researchgate.nettandfonline.com Furthermore, it causes cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division. researchgate.nettandfonline.com

Efficacy in Other Cancer Cell Lines

Beyond endometrial cancer, dual tubulin and PARP-1 inhibitors have shown broad antiproliferative activities against a variety of human cancer cell lines. nih.gov For instance, the dual inhibitor TP-3 has demonstrated superior antiproliferative effects against breast, liver, ovarian, and cervical cancer cells. nih.gov Another dual inhibitor, AMXI-5001, exhibited selective antitumor cytotoxicity across a wide range of human cancer cells, often with greater potency (lower IC50 values) than existing clinical PARP1/2 inhibitors. escholarship.org Notably, AMXI-5001 is active in both BRCA mutated and wild-type cancers, indicating a broader potential application. escholarship.org

The antitumor activity of these dual inhibitors is attributed to their multifaceted mechanism of action. nih.gov This includes disrupting the microtubule network, inhibiting the DNA repairing function of PARP-1, leading to an accumulation of DNA double-strand breaks, inhibiting tube formation (angiogenesis), and inducing G2/M cell cycle arrest and apoptosis. nih.gov

Concentration-Dependent Inhibition Analysis (IC50 values)

The potency of this compound and similar dual inhibitors is quantified by their IC50 values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.

For this compound (compound 14), the following IC50 values have been reported medchemexpress.comresearchgate.net:

PARP1: 74 nM

PARP2: 109 nM

Microtubule/Tubulin: 1.4 µM

Another dual inhibitor, AMXI-5001, demonstrated potent inhibition of both PARP and microtubule polymerization, with IC50 values comparable to clinical PARP inhibitors (like Olaparib, Rucaparib, Niraparib, and Talazoparib) and the potent microtubule polymerization inhibitor Vinblastine (B1199706). escholarship.orgnih.gov In cellular assays, AMXI-5001 inhibited intracellular PAR formation with an IC50 of 7 nmol/L. escholarship.org

A different dual tubulin/PARP-1 inhibitor, TP-3, also showed strong inhibitory effects on both of its targets. nih.gov The table below summarizes the IC50 values for various dual inhibitors against different cancer cell lines.

CompoundTargetIC50 ValueCell LineCancer Type
This compound (Compound 14)PARP174 nMIshikawaEndometrial
This compound (Compound 14)PARP2109 nMIshikawaEndometrial
This compound (Compound 14)Microtubule/Tubulin1.4 µMIshikawaEndometrial
AMXI-5001Intracellular PAR formation7 nmol/L--
TP-3Tubulin-Breast, Liver, Ovarian, CervicalVarious
TP-3PARP-1-Breast, Liver, Ovarian, CervicalVarious

In Vitro Combination Studies

Synergistic Effects with DNA-Damaging Agents (e.g., Chemotherapy, Radiotherapy)

The simultaneous targeting of PARP and microtubules holds the potential for synergistic effects when combined with DNA-damaging agents like chemotherapy and radiotherapy. escholarship.orgnih.gov Emerging evidence suggests that microtubule-targeting agents can potentiate the DNA damage induced by PARP inhibitors. escholarship.orgnih.gov This is because microtubule inhibitors can interfere with the trafficking of proteins essential for double-strand DNA damage repair. escholarship.org

The combination of PARP inhibitors with DNA alkylating agents, such as temozolomide, has been shown to enhance the trapping of PARP1-DNA complexes, leading to increased cancer cell death. plos.org This suggests that a dual inhibitor like this compound could have a synergistic effect with such chemotherapeutic agents. The rationale is that by inhibiting both tubulin and PARP, the compound could amplify and prolong DNA damage, leading to enhanced sensitization of cancer cells to treatment. escholarship.orgnih.gov

Studies have shown that combining γ-tubulin targeting with radiation or DNA-damaging agents could be a promising therapeutic strategy. nih.gov Inhibition of γ-tubulin was found to sensitize cells to these agents, consistent with its role in DNA repair. nih.gov This provides a strong basis for future studies investigating the combination of dual tubulin/PARP inhibitors with radiotherapy and other DNA-damaging chemotherapies. nih.gov

Combinations with Other Targeted Therapies

The development of dual-target inhibitors is part of a broader trend in cancer therapy aimed at overcoming drug resistance and improving therapeutic efficacy. sci-hub.se The concept is that simultaneously hitting two different targets can lead to synergistic effects and better outcomes than single-target agents. sci-hub.se

Combination therapies involving PARP inhibitors and other targeted agents are being actively explored. For example, in BRCA wild-type ovarian cancer, combining a PARP inhibitor (rucaparib) with a checkpoint kinase 1 (Chk1) inhibitor (prexasertib) has shown synergistic effects in decreasing cell viability and inducing greater DNA damage and apoptosis than either drug alone. e-crt.org

Furthermore, the combination of histone deacetylase (HDAC) inhibitors with tubulin inhibitors has demonstrated synergistic antitumor effects. mdpi.com This has led to the development of dual HDAC/tubulin inhibitors, which aim to suppress tumor cell proliferation and induce apoptosis more effectively. mdpi.com These examples highlight the potential for combining this compound with other targeted therapies to achieve enhanced anticancer activity.

Overcoming Resistance to Existing Therapies

A primary rationale for developing dual-target agents like this compound is to address the challenge of acquired and intrinsic resistance to single-agent therapies. researchgate.net Cancers can develop resistance to microtubule-targeting agents (MTAs) like taxanes, or to PARP inhibitors, through various mechanisms. The simultaneous inhibition of both tubulin and PARP is hypothesized to create a synthetic lethal scenario that is more difficult for cancer cells to overcome. nih.gov

The mechanism for overcoming resistance is multifaceted. On one hand, by disrupting microtubule function, the inhibitor induces mitotic arrest. On the other hand, inhibiting PARP prevents the repair of single-strand DNA breaks, which then escalate to toxic double-strand breaks during replication. nih.gov This combined assault can be effective even in tumors that have developed resistance to one of the mechanisms. For instance, some cancer cells evade the cell death (mitotic catastrophe) induced by MTAs through a process involving PARP1. Following microtubule inhibition, PARP1 is stimulated and acts to stabilize mitotic checkpoint proteins, which allows cancer cells to resist the MTA's effects. nih.gov A dual inhibitor that blocks both tubulin and PARP would theoretically prevent this escape mechanism. nih.gov

Studies on the related dual inhibitor AMXI-5001 suggest that this strategy may result in an amplified and prolonged DNA damage response, enhancing the sensitization of cancers and reducing the risk of developing drug resistance. escholarship.orgnih.gov Furthermore, combination studies of single-agent PARP inhibitors with the MTA paclitaxel have been shown to decrease endometrial cancer cell viability and sensitize these cells to the cytotoxic treatment, lending support to the dual-inhibitor concept. nih.gov

In Vivo Antitumor Activity in Preclinical Models

In vivo studies using animal models are critical for evaluating the real-world potential of an anticancer compound. These studies assess the agent's ability to inhibit tumor growth in a living system.

While in vivo xenograft data for this compound (compound 14) is not extensively documented in available literature, studies on the analogous dual inhibitor AMXI-5001 provide significant insight into the potential of this drug class. In a xenograft model using the triple-negative breast cancer (TNBC) cell line MDA-MB-436, which has a BRCA mutation, AMXI-5001 demonstrated remarkable antitumor activity. escholarship.org

Oral administration of AMXI-5001 led to the complete regression of established tumors, including those that had grown to a very large size. escholarship.org Its efficacy was found to be superior when compared to treatment with a single-agent PARP inhibitor (Olaparib), a single-agent MTA (paclitaxel), or even a combination of both single agents. escholarship.org This suggests that the synchronous inhibition of both targets with a single molecule provides a significant therapeutic advantage over administering two separate drugs. escholarship.org

CompoundCancer ModelKey FindingsReference
AMXI-5001MDA-MB-436 (TNBC) XenograftInduced complete regression of established tumors; Superior antitumor effect compared to single-agent Olaparib, Paclitaxel, or the combination of both. escholarship.org

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than standard xenograft models because they better retain the genetic and histological characteristics of the original human tumor. mdpi.comnih.gov

Currently, there is no published research detailing the efficacy of this compound or other dual tubulin-PARP inhibitors in PDX models. However, the utility of PDX models for testing agents that target either tubulin or PARP individually in resistant settings is well-established. For example, the tubulin inhibitor VERU-111 has shown potent antiproliferative activity in a taxane-resistant TNBC PDX model. aacrjournals.org Similarly, studies have demonstrated the value of PDX models in evaluating PARP inhibitor combinations to overcome resistance. aacrjournals.orgmdpi.com

The evaluation of a dual inhibitor like this compound in a panel of PDX models, particularly those derived from patients who have relapsed on taxanes or PARP inhibitors, would be a critical next step. Such studies would provide invaluable data on its efficacy across a diverse range of tumors and its ability to overcome clinically relevant resistance mechanisms. nih.govresearchgate.net This remains a key area for future investigation.

Pharmacodynamic (PD) biomarkers are used in preclinical models to confirm that a drug is engaging its intended target and eliciting the expected biological response. For a dual tubulin-PARP inhibitor, key PD biomarkers would demonstrate effects on both microtubule integrity and DNA damage repair pathways.

In vivo studies of related compounds have successfully used a panel of such biomarkers. Following treatment, tumor tissues from xenograft models can be analyzed for molecular changes. Key biomarkers include:

Inhibition of PARP Activity: A direct measure of target engagement is the reduction of poly(ADP-ribose) (PAR) levels within the tumor tissue. escholarship.org

DNA Damage: Successful PARP inhibition leads to an accumulation of DNA damage. This is often measured by an increase in phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. escholarship.org

Apoptosis Induction: The ultimate goal of the therapy is to induce cancer cell death. This is commonly assessed by measuring the levels of cleaved caspase-3 and cleaved PARP, which are key executioners of apoptosis. aacrjournals.org

Anti-proliferative Effects: The impact on cell proliferation can be measured by staining for the Ki67 antigen. A reduction in Ki67-positive cells indicates a decrease in tumor cell division. aacrjournals.org

Vascular Disruption: Some tubulin inhibitors can also disrupt tumor vasculature. This can be assessed by measuring microvessel density, often by staining for the endothelial marker CD31. aacrjournals.org

BiomarkerCellular ProcessChange upon TreatmentReference
Poly(ADP-ribose) (PAR)PARP enzyme activityDecrease escholarship.org
γH2AXDNA double-strand breaksIncrease escholarship.org
Cleaved Caspase-3Apoptosis (cell death)Increase aacrjournals.org
Cleaved PARPApoptosis (cell death)Increase aacrjournals.org
Ki67Cell proliferationDecrease aacrjournals.org

These biomarkers provide crucial evidence linking the administration of the compound to the desired antitumor mechanisms in vivo.

Structure Activity Relationship Sar and Derivative Research

Chemical Scaffolding and Functional Group Modifications

The foundational scaffold of Tubulin/PARP-IN-1 is a flavone (B191248), a class of naturally occurring compounds. researchgate.net Research has focused on the structural modification of this benzopyran scaffold, particularly at position 7, through techniques like organopalladium-catalyzed C-C bond formation. researchgate.net Additionally, the influence of various substituents with different electronic properties on the phenyl ring at position 2 of the benzopyran scaffold has been a key area of investigation. researchgate.net

One significant modification involved the introduction of a furyl group at position 7 of the benzopyran and a 4-fluoro phenyl ring at position 2. researchgate.net This specific combination yielded this compound, which demonstrated a potent antitumor profile. researchgate.net The exploration of different chemical groups aims to enhance the binding affinity and efficacy of these dual inhibitors.

Elucidation of Key Pharmacophores for Dual Inhibition

A pharmacophore model is crucial for understanding the essential structural features required for a molecule to exert its biological activity. For dual tubulin and PARP-1 inhibitors, structure-based pharmacophore modeling has been employed to identify compounds with the desired dual inhibitory effects. nih.gov The goal is to identify a single chemical entity that can effectively interact with the distinct binding sites of both tubulin and PARP enzymes.

For flavone-based inhibitors like this compound, the core flavone structure serves as a critical pharmacophore. The strategic placement of functional groups, such as the furyl arm and the fluorinated phenyl ring, appears to be key for achieving potent dual inhibition of both PARP and tubulin. researchgate.net The design of such molecules often involves a "one scaffold – two targets approach" to create multifunctional chemical architectures. nih.gov

Design and Synthesis of Novel this compound Analogues

The promising activity of this compound has spurred the design and synthesis of novel analogues. The general approach involves retaining the core flavone scaffold while introducing various substituents to probe the SAR. For instance, a series of biaryl flavones have been synthesized and evaluated for their biological activity. nih.gov

The synthesis of these analogues often involves multi-step chemical processes. For example, the creation of some dual HDAC/tubulin inhibitors, which shares a similar concept of dual inhibition, has involved palladium-catalyzed cross-coupling reactions followed by functionalization with the appropriate pharmacophore. mdpi.com Similarly, the synthesis of novel combretastatin (B1194345) analogues, another class of tubulin inhibitors, has utilized hydrazone-linkages to connect different molecular fragments. researchgate.net These synthetic strategies allow for the systematic exploration of chemical space to identify analogues with improved potency and properties.

Computational Chemistry and Molecular Docking Studies

Computational methods play a vital role in understanding the interactions between inhibitors and their target proteins at the molecular level.

Molecular docking studies have been performed to understand how this compound and its analogues bind to the active sites of PARP1, PARP2, and tubulin. nih.govtandfonline.com These studies help to rationalize the experimental results and identify key interactions. For example, docking studies of a parent flavone compound (compound 1) revealed hydrophobic interactions with specific amino acid residues in the active sites of PARP1 (His862, Tyr896, Tyr907, Ala880, Ala898, and Lys903) and PARP2 (Tyr462, Tyr473). nih.govtandfonline.com The validation of the docking protocol is typically achieved by redocking known co-crystallized ligands to ensure the accuracy of the computational model. tandfonline.com

Molecular docking not only provides insights into the binding mode but also predicts the binding affinity, often expressed as a docking score in kcal/mol. tandfonline.com For this compound (compound 14), docking studies have been conducted to predict its binding free energy with PARP1, PARP2, and tubulin. nih.govtandfonline.com The docking scores for compound 14 with PARP1 and PARP2 were reported to be -11.2 and -11.4 kcal/mol, respectively, while the score for tubulin was -7.6 kcal/mol. tandfonline.com These computational predictions are then correlated with experimental inhibitory activities (IC50 values) to build a comprehensive understanding of the SAR. For instance, this compound exhibited IC50 values of 74 nM for PARP1, 109 nM for PARP2, and 1.4 µM for tubulin. researchgate.net

Table 1: Docking Scores and Inhibitory Concentrations of this compound

TargetDocking Score (kcal/mol)IC50
PARP1-11.2 tandfonline.com74 nM researchgate.net
PARP2-11.4 tandfonline.com109 nM researchgate.net
Tubulin-7.6 tandfonline.com1.4 µM researchgate.net

Ligand-Target Interaction Analysis

Development of PROTAC-based Degraders Utilizing this compound Scaffolding

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins rather than just inhibiting them. nih.gov This technology utilizes a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. nih.gov

While specific PROTACs based directly on the this compound scaffold are still an emerging area, the concept of developing PROTACs for both tubulin and PARP individually is established. medchemexpress.comacs.orgmedchemexpress.com The development of a PROTAC based on the this compound scaffold would involve linking this dual inhibitor to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). frontiersin.org This would create a molecule capable of simultaneously degrading both tubulin and PARP, potentially leading to enhanced and more durable therapeutic effects. The design of such a PROTAC would require careful optimization of the linker connecting the this compound moiety to the E3 ligase ligand to ensure the formation of a stable ternary complex. nih.gov

Mechanisms of Resistance to Tubulin/parp in 1

Acquired Resistance Mechanisms

Acquired resistance emerges in tumor cells after exposure to a therapeutic agent, leading to a reduced sensitivity to the drug over time. For a dual inhibitor like Tubulin/PARP-IN-1, these mechanisms can involve changes related to either the tubulin or the PARP inhibition function, or both.

Alterations in PARP or Tubulin Expression/Function

Changes in the expression levels or the structure of the target proteins, PARP and tubulin, are primary mechanisms of acquired resistance.

With respect to the PARP-inhibiting function, mutations or deletions in the PARP1 gene can lead to resistance. aacrjournals.org If the PARP1 protein is no longer present or is structurally altered, the inhibitor loses its specific binding target, rendering it ineffective. aacrjournals.org Similarly, reduced expression of PARP1 can diminish the drug's efficacy. aacrjournals.org Some research indicates that PARP1 mutant proteins which have lost their DNA-binding ability can also confer resistance to PARP inhibitors. mdpi.com

Regarding the tubulin-targeting aspect, resistance can develop through several modifications to tubulin itself. nih.govescholarship.org A common mechanism is the altered expression of different tubulin isotypes. medchemexpress.comoaepublish.com For example, the overexpression of the βIII-tubulin isotype has been linked to resistance to various microtubule-targeting agents. oncotarget.commdpi.com This isotype can alter the conformation of the drug-binding site, reducing the inhibitor's efficacy. nih.gov While mutations in tubulin genes are less common clinically, they have been shown in vitro to confer resistance. medchemexpress.com

Efflux Pump Overexpression

A well-established mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govescholarship.org These pumps actively transport a wide range of structurally and functionally diverse drugs out of the cancer cell, thereby reducing the intracellular concentration of the therapeutic agent to sub-lethal levels. nih.gov

The P-glycoprotein (P-gp), encoded by the MDR1 gene, is one of the most well-characterized efflux pumps and has been implicated in resistance to both tubulin inhibitors and PARP inhibitors. mdpi.comnih.gov Overexpression of P-gp has been observed in numerous tumor types and is a common cause of clinical resistance to microtubule-targeting agents. nih.govnih.gov Similarly, upregulation of MDR1 has been found in some PARP inhibitor-resistant tumors. mdpi.commdpi.com Other ABC transporters, such as the multidrug resistance-associated protein 1 (MRP1), have also been linked to resistance to tubulin inhibitors. nih.gov Therefore, increased expression of these efflux pumps is a highly probable mechanism of acquired resistance to a dual inhibitor like this compound.

Mechanism Description Affected Target/Pathway
Target Alteration Mutations, deletions, or changes in expression levels of the drug's molecular targets.PARP1, Tubulin (e.g., βIII-isotype overexpression)
DNA Repair Pathway Activation Restoration of homologous recombination or upregulation of alternative pathways like NHEJ and MMEJ.DNA Damage Response, Homologous Recombination
Efflux Pump Overexpression Increased expression of membrane transporters that pump the drug out of the cell.Drug Concentration (P-glycoprotein/MDR1, MRP1)

Intrinsic Resistance Factors

Intrinsic, or de novo, resistance refers to the inherent lack of sensitivity of some tumors to a particular drug, even before the first exposure. This can be due to a variety of pre-existing cellular characteristics. For this compound, intrinsic resistance could be conferred by the baseline expression of certain tubulin isotypes that have lower binding affinity for the inhibitor. nih.gov For example, tumor cells that naturally have high levels of βIII-tubulin may be intrinsically less sensitive to the tubulin-inhibiting component of the drug. nih.gov

Similarly, the inherent status of DNA repair pathways in a tumor can dictate its intrinsic sensitivity to the PARP-inhibiting function. Tumors that are proficient in homologous recombination from the outset are less likely to be sensitive to PARP inhibitors as a monotherapy. researchgate.net The presence of a robust and fully functional DNA repair network would make the cells less reliant on the PARP-mediated pathway that is being inhibited. Additionally, pre-existing high levels of efflux pump expression could also contribute to intrinsic resistance. mdpi.com

Strategies to Overcome Resistance

The development of dual-targeting inhibitors like this compound is itself a strategy to combat resistance. By simultaneously hitting two distinct and crucial cancer-related pathways, such compounds may reduce the likelihood of resistance emerging, as the cancer cell would need to develop resistance mechanisms to both inhibitors concurrently. nih.govescholarship.org This "one-two punch" approach may lead to a more potent and durable anti-tumor response. escholarship.org

Several strategies are being explored to overcome the specific mechanisms of resistance:

Combination Therapies : Combining this compound with other agents can help to overcome resistance. For instance, pairing it with inhibitors of alternative DNA repair pathways, such as those targeting ATR, WEE1, or DNA-PK, could re-sensitize cells that have become resistant through the activation of these pathways. nih.govresearchgate.net The use of immune checkpoint inhibitors or epigenetic drugs in combination with PARP inhibitors is also an active area of research. nih.gov

Circumventing Efflux Pumps : One of the advantages of some newer tubulin inhibitors, particularly those that bind to the colchicine (B1669291) site, is their reduced susceptibility to efflux by P-gp. nih.govsci-hub.se If this compound or similar dual inhibitors are designed to be poor substrates for these pumps, they could be effective against tumors that have developed this common form of multidrug resistance. nih.gov

Targeting Acquired Vulnerabilities : The process of developing resistance can sometimes create new vulnerabilities in cancer cells. For example, cells that become resistant to PARP inhibitors might become more dependent on other survival pathways. Identifying and targeting these new dependencies with additional drugs is a promising strategy. researchgate.net For instance, some PARP inhibitor-resistant cells show increased reliance on the STAT3 signaling pathway, making it a potential therapeutic target. mdpi.com

Advanced Research Methodologies and Techniques

Cell-Based Assays

Cell-based assays are fundamental in characterizing the cellular response to Tubulin/PARP-IN-1. These assays provide insights into the compound's impact on cell health, division, and death.

Cell Viability and Proliferation Assays (e.g., MTT, MTS, CTG)

To determine the cytotoxic and cytostatic effects of this compound, researchers employ various viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. In the presence of viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which can be solubilized and quantified. A decrease in formazan production is indicative of reduced cell viability.

Similarly, the MTS assay, which uses a tetrazolium compound that is reduced to a soluble formazan product, and the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, are also utilized. oncotarget.com These assays are instrumental in determining the half-maximal inhibitory concentration (IC50) values of the compound across different cancer cell lines. For instance, studies have shown that dual inhibitors can exhibit potent antiproliferative activities against various human cancer cells, including those of the breast, liver, ovarian, and cervix. nih.gov

AssayPrincipleEndpoint MeasuredCommon Application
MTTConversion of tetrazolium salt to formazan by mitochondrial dehydrogenasesAbsorbance of solubilized formazanAssessing cell viability and cytotoxicity
MTSReduction of a tetrazolium compound to a soluble formazanAbsorbance of soluble formazanHigh-throughput screening for cell proliferation
CTGLuminescent measurement of ATPLuminescence signal proportional to ATP levelsDetermining the number of viable cells in culture

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the effects of this compound on the cell cycle and apoptosis. researchgate.net By staining cells with DNA-intercalating dyes like propidium (B1200493) iodide (PI), researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.com Dual inhibitors of tubulin and PARP have been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govmedchemexpress.com

For apoptosis analysis, the Annexin V-FITC/PI double-staining assay is commonly used. nih.govnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This allows for the differentiation and quantification of early apoptotic, late apoptotic, and necrotic cell populations. nih.govbdbiosciences.com Studies have demonstrated that dual inhibitors can significantly increase the percentage of apoptotic cells. nih.gov

Immunofluorescence for Microtubule Staining and DNA Damage Foci

Immunofluorescence microscopy is essential for visualizing the direct effects of this compound on its targets. To observe the impact on the microtubule network, cells are stained with antibodies against α-tubulin or β-tubulin. nih.govresearchgate.net Treatment with tubulin inhibitors typically leads to the depolymerization of microtubules, resulting in a diffuse staining pattern compared to the well-organized filamentous network in control cells. imrpress.com This disruption of the mitotic spindle is a key mechanism of action for these compounds. oncotarget.com

To assess DNA damage, a hallmark of PARP inhibition, immunofluorescence is used to detect the formation of γ-H2AX foci. H2AX is a histone variant that becomes phosphorylated (γ-H2AX) at sites of DNA double-strand breaks. An increase in the number and intensity of γ-H2AX foci within the nucleus indicates an accumulation of DNA damage. nih.gov

Western Blotting for Protein Expression and Post-Translational Modifications (e.g., PARylation, Cleaved PARP)

Western blotting is a critical technique for examining changes in protein levels and modifications in response to this compound treatment. This method allows for the detection of specific proteins in a complex mixture. Key proteins and modifications analyzed include:

PARP and Cleaved PARP: A reduction in full-length PARP-1 and the appearance of its cleaved fragments are indicative of apoptosis, as PARP-1 is a substrate for caspases. oncotarget.comlife-science-alliance.orglife-science-alliance.org

Tubulin: Western blotting can confirm the expression levels of different tubulin isoforms. nih.gov

Cell Cycle and Apoptosis Markers: The expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins) can be monitored to further elucidate the compound's mechanism of action. nih.gov

Target Protein/ModificationObserved Effect of this compoundBiological Significance
Full-length PARP-1DecreaseInduction of apoptosis (caspase activation)
Cleaved PARP-1IncreaseInduction of apoptosis
PARylationDecreaseInhibition of PARP enzymatic activity
γ-H2AXIncreaseAccumulation of DNA double-strand breaks
Cleaved Caspase-3IncreaseActivation of the apoptotic cascade

Live-Cell Imaging for Mitotic Spindle Dynamics

Live-cell imaging provides a dynamic view of cellular processes in real-time. By using cell lines that stably express fluorescently tagged proteins, such as GFP-α-tubulin and H2B-mCherry (to label microtubules and chromosomes, respectively), researchers can directly observe the effects of this compound on mitotic spindle formation and chromosome segregation. oncotarget.combiorxiv.org This technique allows for the detailed analysis of mitotic progression, including the duration of different mitotic phases and the identification of abnormalities such as multipolar spindles or chromosome misalignments. jove.commdpi.com

Biochemical and Biophysical Assays

To complement cell-based studies, biochemical and biophysical assays are employed to directly assess the interaction of this compound with its purified molecular targets.

Tubulin Polymerization Assay: This in vitro assay measures the ability of purified tubulin to polymerize into microtubules. cytoskeleton.comcytoskeleton.com The polymerization process can be monitored by measuring the increase in light scattering or fluorescence. cytoskeleton.comescholarship.org Tubulin inhibitors will prevent or reduce the rate of polymerization in a concentration-dependent manner, allowing for the determination of their inhibitory activity. imrpress.comescholarship.org

PARP Activity Assay: The enzymatic activity of purified PARP can be measured using various methods, including ELISA-based assays that detect the amount of PAR produced. oncotarget.com These assays are crucial for quantifying the direct inhibitory effect of the compound on PARP enzymes.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques provide detailed information about the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target proteins. nih.gov SPR measures the change in refractive index at the surface of a sensor chip when an analyte binds to a ligand immobilized on the surface, while ITC directly measures the heat changes associated with binding. These methods are invaluable for confirming direct target engagement and for structure-activity relationship studies.

Enzyme Activity Assays for PARP1, PARP2, and Tubulin Polymerization

Enzyme activity assays are fundamental in determining the inhibitory potency of a compound against its targets. For this compound, also identified as compound 14 in foundational research, its activity against Poly (ADP-ribose) polymerase 1 (PARP1), PARP2, and tubulin has been quantified. medchemexpress.comtandfonline.com

The inhibitory effects on PARP1 and PARP2 were determined using an assay that measures the enzymatic consumption of the substrate nicotinamide-adenine-dinucleotide (B56045) (NAD+). tandfonline.com In this method, the amount of NAD+ remaining after the enzymatic reaction is quantified, providing an inverse measure of PARP activity. tandfonline.com For tubulin inhibition, assays measure the compound's ability to interfere with the polymerization of tubulin dimers into microtubules. tandfonline.com

The half-maximal inhibitory concentrations (IC50) derived from these assays demonstrate that this compound is a potent inhibitor of both PARP enzymes and also effectively inhibits tubulin polymerization. medchemexpress.comtandfonline.com

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueReference Compound
PARP174 nMVeliparib
PARP2109 nMVeliparib
Tubulin Polymerization1.4 µMCombretastatin (B1194345) A-4

Data sourced from Sharma S et al. (2023). tandfonline.com

Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for Binding Kinetics

To fully understand the interaction between a drug and its target, researchers employ biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.govttuhsc.edu This method is considered the gold standard for characterizing binding thermodynamics in solution. nih.gov

SPR is another powerful, label-free technique for monitoring biomolecular interactions in real-time. nih.govresearchgate.net It works by detecting changes in the refractive index at the surface of a sensor chip where a target protein (like PARP1 or tubulin) is immobilized. researchgate.netarxiv.org This allows for the precise calculation of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be derived, offering deep insights into the binding kinetics. nih.gov While these techniques are standard for characterizing PARP and tubulin inhibitors, specific ITC or SPR binding data for this compound are not extensively detailed in the public research domain. nih.govnih.gov

Mass Spectrometry for Metabolomic and Proteomic Profiling

Mass spectrometry (MS) is a versatile and highly sensitive analytical technique crucial for understanding the broader cellular impact of a drug through proteomics and metabolomics. nih.gov

Proteomic Profiling: In the context of this compound, MS-based proteomics can be used to analyze global changes in protein expression and post-translational modifications (PTMs) following treatment. plos.org For instance, researchers can quantify the expression levels of proteins involved in the cell cycle, apoptosis, and DNA damage response pathways. escholarship.org Furthermore, MS is instrumental in studying the complex PTMs of tubulin itself, such as acetylation and glutamylation, which can be affected by tubulin-binding agents and influence microtubule function. nih.govnih.gov

Metabolomic Profiling: Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and tissues. frontlinegenomics.com Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can profile hundreds to thousands of metabolites simultaneously. mdpi.comphysiology.org This provides a functional readout of the cellular state and can reveal metabolic pathways perturbed by this compound. For example, since PARP enzymes use NAD+ as a substrate, their inhibition can have downstream effects on cellular metabolism, which can be comprehensively mapped using MS-based metabolomics. nih.govmdpi.com

In Vivo Preclinical Model Characterization

While specific in vivo studies for this compound are not widely published, the methodologies described below are standard for the preclinical evaluation of dual PARP and tubulin inhibitors. These studies typically use animal models, most commonly immunodeficient mice bearing human tumor xenografts, to assess the compound's anti-tumor activity. nih.govnih.govplos.org

Tumor Growth Inhibition Studies

The primary goal of in vivo preclinical studies is to determine if a compound can inhibit tumor growth in a living organism. In a typical xenograft study, human cancer cells (e.g., from breast or endometrial cancer lines) are implanted into mice. nih.govnih.gov Once tumors are established, the animals are treated with the investigational compound. plos.org Tumor volume is measured regularly over the course of the study to determine the extent of tumor growth inhibition compared to a vehicle-treated control group. nih.govresearchgate.net The results from these studies are critical for establishing the potential efficacy of the compound. For example, studies on similar dual inhibitors have demonstrated significant suppression of tumor growth in various xenograft models. nih.govplos.org

Table 2: Illustrative Data from a Xenograft Tumor Growth Inhibition Study

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control500N/A
Compound X (Low Dose)27545%
Compound X (High Dose)12575%
Positive Control15070%

Note: This table contains representative data and does not reflect actual results for this compound.

Immunohistochemistry for Biomarker Expression (e.g., γH2AX, Ki-67)

Immunohistochemistry (IHC) is a powerful technique used on tumor sections to detect the presence and localization of specific proteins, or biomarkers, that indicate a drug's mechanism of action. oncotarget.comnih.gov

γH2AX: Phosphorylated histone H2AX, known as γH2AX, is a sensitive marker of DNA double-strand breaks. oncotarget.comnih.gov The inhibition of PARP leads to the accumulation of such breaks, resulting in a significant increase in γH2AX staining in the nuclei of tumor cells. nih.govtechscience.com Observing elevated γH2AX levels provides direct evidence that the PARP-inhibitory function of the compound is active within the tumor. tesisenred.net

Ki-67: The Ki-67 protein is a well-established marker of cellular proliferation. nih.gov It is expressed in all active phases of the cell cycle but is absent in resting cells. oncotarget.com A reduction in the percentage of Ki-67-positive cells in treated tumors compared to controls indicates that the compound is successfully inhibiting cancer cell proliferation, a hallmark of both tubulin inhibitors and PARP inhibitors. nih.govtechscience.com

Table 3: Expected Biomarker Changes in Response to a Dual Tubulin/PARP Inhibitor

BiomarkerFunctionExpected Change with TreatmentIndication
γH2AXDNA Damage MarkerIncreasePARP Inhibition
Ki-67Proliferation MarkerDecreaseAnti-proliferative Effect
Cleaved Caspase-3Apoptosis MarkerIncreaseInduction of Apoptosis

Note: This table summarizes typical findings for this class of inhibitors based on published research. nih.govoncotarget.comtesisenred.net

Future Directions and Translational Research Hypotheses

Identification of Predictive Biomarkers for Response

A crucial aspect of translating dual tubulin-PARP inhibitors into clinical practice is the identification of biomarkers that can predict patient response. While PARP inhibitors have shown efficacy in tumors with "BRCAness," characterized by defects in homologous recombination (HR) repair, the predictive landscape for dual inhibitors is likely more complex. oatext.commdpi.com

Future research should focus on:

Genomic and Proteomic Profiling: Comprehensive analysis of tumor samples to identify mutations, expression levels, and post-translational modifications of proteins involved in microtubule function and DNA damage response (DDR). This includes not only BRCA1/2 but also other HR-related genes like RAD51, ATR, and FANC, as well as genes influencing microtubule stability and dynamics. nih.govescholarship.org

"BRCAness" and Beyond: Investigating whether the "BRCAness" phenotype, which indicates a deficiency in homologous recombination repair even without a BRCA1 or BRCA2 mutation, can predict sensitivity to dual inhibitors. oatext.com Additionally, exploring other DDR pathway defects as potential biomarkers is essential. mdpi.com

Tubulin Isotype Expression: The expression of different tubulin isotypes, such as βIII-tubulin, has been linked to resistance to microtubule-targeting agents. researchgate.net Evaluating the expression levels of various tubulin isotypes could serve as a predictive biomarker for the tubulin-inhibiting component of the dual-action drug.

Replication Stress Markers: High levels of replication stress, indicated by markers like Cyclin E1 (CCNE1) overexpression or amplification and BLM overexpression, have been associated with sensitivity to inhibitors of the ATR/CHK1 pathway, which is linked to PARP inhibitor resistance. medrxiv.org These markers could also be relevant for predicting response to dual tubulin-PARP inhibitors.

Rational Combination Therapy Design

While dual-targeting inhibitors offer a built-in combination therapy, further synergistic effects may be achieved by combining them with other anticancer agents.

Key areas for investigation include:

Chemotherapy: Combining dual inhibitors with traditional chemotherapeutic agents, such as platinum-based drugs or other microtubule-targeting agents like paclitaxel (B517696), could enhance cytotoxicity. tandfonline.comresearchgate.net The rationale is that inhibiting both DNA repair and microtubule function will overwhelm the cancer cells' ability to survive the damage induced by chemotherapy.

Targeted Therapies: Exploring combinations with other targeted agents, such as inhibitors of receptor tyrosine kinases (RTKs) or histone deacetylases (HDACs), could provide a multi-pronged attack on cancer cells. sci-hub.senih.gov For instance, HDAC inhibitors have been shown to sensitize cells to PARP inhibitors. nih.gov

Immunotherapy: Preclinical studies suggest that PARP inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses. mdpi.com Investigating the combination of dual tubulin-PARP inhibitors with immune checkpoint inhibitors could unlock new therapeutic possibilities.

Investigation of Therapeutic Applications Beyond Endometrial Cancer

Although initial studies have shown promise for dual PARP-tubulin inhibitors in endometrial cancer, their mechanism of action suggests potential efficacy in a broader range of malignancies. tandfonline.comnih.gov

Future research should explore the activity of these compounds in:

Ovarian and Breast Cancer: Given the established role of PARP inhibitors in BRCA-mutated ovarian and breast cancers, these are logical next steps for evaluating dual inhibitors. nih.govascopubs.org The added tubulin inhibition could be particularly beneficial in tumors that have developed resistance to PARP inhibitors alone.

Lung Cancer: Certain subtypes of lung cancer may be susceptible to this dual-inhibition strategy. For example, some non-small cell lung cancer (NSCLC) cell lines have shown sensitivity to PARP inhibitors. plos.org

Other Solid Tumors: The antiproliferative activity of dual inhibitors has been observed in various cancer cell lines, including liver and cervical cancers, suggesting a broad potential field of application. nih.gov Further in vitro and in vivo studies are warranted in a diverse panel of solid tumors.

Exploration of Novel Mechanisms and Off-Target Effects

A deeper understanding of the molecular mechanisms of dual tubulin-PARP inhibitors is essential for optimizing their therapeutic use and anticipating potential side effects.

Research in this area should focus on:

Cell Cycle and Apoptosis Induction: Detailed studies are needed to elucidate how these compounds induce G2/M cell cycle arrest and apoptosis. tandfonline.commdpi.com This includes identifying the key signaling pathways and proteins involved in these processes.

Autophagy: Some dual inhibitors have been shown to induce autophagy. tandfonline.com Further investigation is required to understand the role of autophagy in the cellular response to these drugs—whether it is a pro-survival or pro-death mechanism.

Off-Target Effects: It is crucial to identify any unintended targets or signaling pathways affected by these compounds. plos.org This knowledge is vital for predicting and managing potential toxicities. The fact that some PARP inhibitors are NAD+ analogs raises the possibility of off-target effects on other NAD+-dependent enzymes. uni-muenchen.de

Refinement of Dual-Targeting Inhibitor Design Principles

The design of effective dual-targeting inhibitors is a complex challenge that requires balancing the activity against both targets while maintaining favorable pharmacological properties. sci-hub.se

Future design strategies should consider:

Pharmacophore Linking: This approach involves linking the pharmacophores of two distinct inhibitors. sci-hub.se A key challenge is to design a linker that does not interfere with the binding of the pharmacophores to their respective targets and maintains good bioavailability.

Structure-Based Design: Utilizing the crystal structures of both tubulin and PARP to design single molecules that can effectively bind to both targets is a powerful approach. nih.gov This can help in optimizing the affinity and selectivity of the inhibitors.

Modulating Physicochemical Properties: A significant hurdle in developing dual-target inhibitors is their often-large molecular weight, which can negatively impact their bioavailability and other physicochemical properties. sci-hub.se Future design efforts must focus on creating smaller, more drug-like molecules.

Q & A

Q. What are the primary molecular targets of Tubulin/PARP-IN-1, and how do they contribute to its mechanism of action?

this compound acts as a dual inhibitor targeting both tubulin polymerization and PARP enzymatic activity. Tubulin disruption induces mitotic arrest (G2/M phase), while PARP inhibition blocks DNA repair mechanisms, leading to synthetic lethality in cancer cells. Methodologically, target engagement can be validated via:

  • Tubulin polymerization assays (e.g., turbidimetric measurements at 340 nm) .
  • PARP activity assays (e.g., ELISA-based detection of poly-ADP-ribosylation) .
  • Cell cycle analysis (flow cytometry with propidium iodide staining) to confirm G2/M arrest .

Q. What standard cell lines are recommended for initial efficacy testing of this compound?

Use BRCA-mutated (e.g., HCC1937) and BRCA-wildtype (e.g., MDA-MB-231) lines to assess PARP dependency. For tubulin targeting, taxane-resistant models (e.g., A549-T24) are critical. Ensure:

  • Culture conditions adhere to ATCC guidelines (e.g., RPMI-1640 with 10% FBS) .
  • Dose-response curves (IC50 calculations via GraphPad Prism) to compare potency across cell types .

Q. How should researchers validate target engagement of this compound in cellular models?

Combine biochemical and cellular assays:

  • Western blotting for γ-H2AX (DNA damage marker) and cleaved PARP (apoptosis indicator) .
  • Immunofluorescence to visualize disrupted microtubule networks (α-tubulin staining) .
  • Comet assays to quantify DNA strand breaks under PARP inhibition .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to evaluate the dual inhibitory effects of this compound?

Design assays that concurrently measure tubulin and PARP inhibition:

  • Sequential dosing : Pre-treat cells with sublethal PARP inhibition, followed by tubulin-targeting agents, to model synthetic lethality .
  • 3D spheroid models to mimic tumor heterogeneity and assess penetration efficacy .
  • High-content imaging to quantify mitotic aberrations and DNA damage in real time .

Q. What statistical approaches are most appropriate for analyzing synergistic effects between tubulin disruption and PARP inhibition?

Use quantitative synergy models:

  • Chou-Talalay combination index (CI) : CI < 1 indicates synergy; calculate via CompuSyn software .
  • Bliss independence model : Compare observed vs. expected effects for additive interactions .
  • ANOVA with post-hoc tests (e.g., Tukey’s) to address variability in replicate experiments .

Q. What strategies can resolve contradictory data on this compound’s efficacy across different tumor microenvironments?

Address microenvironmental variables through:

  • Hypoxia chambers to simulate low-oxygen conditions and assess PARP inhibition efficiency .
  • Co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to study stromal influences on drug response .
  • Transcriptomic profiling (RNA-seq) to identify resistance pathways (e.g., ABC transporter upregulation) .

Q. How can researchers design in vivo studies to evaluate off-target effects of this compound?

Prioritize translational models:

  • Patient-derived xenografts (PDX) with matched germline BRCA status .
  • Pharmacokinetic/pharmacodynamic (PK/PD) profiling via LC-MS/MS to monitor drug distribution and metabolite formation .
  • Toxicology screens for bone marrow suppression (common with PARP inhibitors) using complete blood counts (CBCs) .

Methodological Best Practices

  • Data Contradiction Analysis : Replicate experiments across ≥3 independent labs to control for technical variability. Use standardized protocols (e.g., NIH preclinical reporting guidelines) .
  • Experimental Controls : Include PARP inhibitor olaparib and tubulin agent paclitaxel as comparators in all studies .
  • Ethical Reporting : Disclose negative results (e.g., lack of synergy in certain models) to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.